

Application Notes and Protocols for In Vivo Administration of Ozogamicin-Based ADCs

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Compound of Interest

Compound Name: Ozogamicin

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These application notes provide detailed protocols and critical information for the in vivo administration of **ozogamicin**-based antibody-drug conjugates (ADCs), such as gemtuzumab **ozogamicin** and inotuzumab **ozogamicin**. The protocols outlined below are intended to serve as a comprehensive guide for preclinical research in oncology.

Introduction to Ozogamicin-Based ADCs

Ozogamicin-based ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a calicheamicin derivative. Gemtuzumab **ozogamicin** targets CD33, an antigen present on the surface of most acute myeloid leukemia (AML) cells, while inotuzumab **ozogamicin** targets CD22, which is expressed on B-cell malignancies like acute lymphoblastic leukemia (ALL)[1]. The cytotoxic payload, a calicheamicin derivative, is an enediyne antibiotic that causes double-strand DNA breaks, leading to cell cycle arrest and apoptosis[2][3].

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo administration of **ozogamicin**-based ADCs, compiled from various preclinical and clinical studies.

Table 1: In Vivo Dosing Regimens for Gemtuzumab **Ozogamicin** (GO)

| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
|------------------|-------------------------|------------------------|---------------------------|---|-----------|
| Mouse Xenograft | HL-60 (AML) | Intraperitoneal (i.p.) | 0.3 mg/kg | Single dose | [4] |
| Mouse Xenograft | Patient-Derived AML | Intravenous (i.v.) | 0.01 mg or 0.06 mg | In combination with chemotherapy | [4] |
| SCID Mouse | ALL-2 (ALL) | Intraperitoneal (i.p.) | 50 µg or 100 µg per mouse | Days 7, 11, and 15 post-tumor inoculation | [5] |
| Clinical (Human) | Newly Diagnosed AML | Intravenous (i.v.) | 3 mg/m ² | Days 1, 4, and 7 with chemotherapy | [6][7] |
| Clinical (Human) | Relapsed/Refractory AML | Intravenous (i.v.) | 3 mg/m ² | Days 1, 4, and 7 | [4] |

Table 2: In Vivo Dosing Regimens for Inotuzumab **Ozogamicin** (IO)

| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
|------------------|------------------------------|------------------------|---|----------------------------------|-----------|
| Mouse Xenograft | B-cell Lymphoma | Intraperitoneal (i.p.) | 160 µg/kg | q4dx3 (every 4 days for 3 doses) | [8] |
| Mouse Xenograft | Disseminated B-cell Lymphoma | Intravenous (i.v.) | 40 µg/kg | q4dx2 or q4dx3 | [8] |
| Clinical (Human) | Relapsed/Refractory B-ALL | Intravenous (i.v.) | 0.8 mg/m ² (Day 1), 0.5 mg/m ² (Days 8, 15) | 3-4 week cycles | [9] |

Experimental Protocols

Preparation of Ozogamicin-Based ADCs for In Vivo Administration

Materials:

- Lyophilized **ozogamicin**-based ADC (e.g., Gemtuzumab **Ozogamicin**)
- Sterile Water for Injection, USP
- 0.9% Sodium Chloride Injection, USP
- Sterile syringes and needles
- Light-protective bags/covers[4][10][11]

Protocol:

- Reconstitution:
 - Bring the lyophilized ADC vial to room temperature[4][12].

- Reconstitute the vial with the specified volume of Sterile Water for Injection (e.g., 5 mL for a 4.5 mg vial of gemtuzumab **ozogamicin** to achieve a 1 mg/mL concentration)[4][10][12].
- Gently swirl the vial to dissolve the powder; do not shake[4][10][12].
- The reconstituted solution should be protected from light[4][10][11].
- Dilution:
 - Calculate the required volume of the reconstituted ADC solution based on the animal's weight and the desired dose.
 - Withdraw the calculated volume from the vial.
 - Dilute the ADC solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection[4][12]. The final concentration for gemtuzumab **ozogamicin** should be between 0.075 mg/mL and 0.234 mg/mL[11][13].
 - Gently invert the container to mix; do not shake[10].
 - Protect the diluted solution from light at all times[4][10][11].
- Storage:
 - It is recommended to use the diluted solution immediately.
 - If immediate use is not possible, the diluted solution can be stored refrigerated (2-8°C) for a limited time (e.g., up to 12 hours for gemtuzumab **ozogamicin**), protected from light[4]. Do not freeze[4][10].

In Vivo Administration Protocols

3.2.1. Intravenous (IV) Injection (Tail Vein)

Materials:

- Prepared ADC solution
- Sterile insulin syringes with appropriate gauge needles (e.g., 27-30G)

- Mouse restrainer
- Heat lamp (optional, to dilate tail veins)

Protocol:

- Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
- Place the mouse in a restrainer.
- Disinfect the tail with 70% ethanol.
- Load the syringe with the correct volume of the ADC solution.
- Position the needle, bevel up, parallel to the vein and insert it into the vein.
- Slowly inject the ADC solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
- Withdraw the needle and apply gentle pressure to the injection site.
- Return the mouse to its cage and monitor for any immediate adverse reactions.

3.2.2. Intraperitoneal (IP) Injection

Materials:

- Prepared ADC solution
- Sterile syringes with appropriate gauge needles (e.g., 26-27G)[[14](#)]
- 70% alcohol[[14](#)]

Protocol:

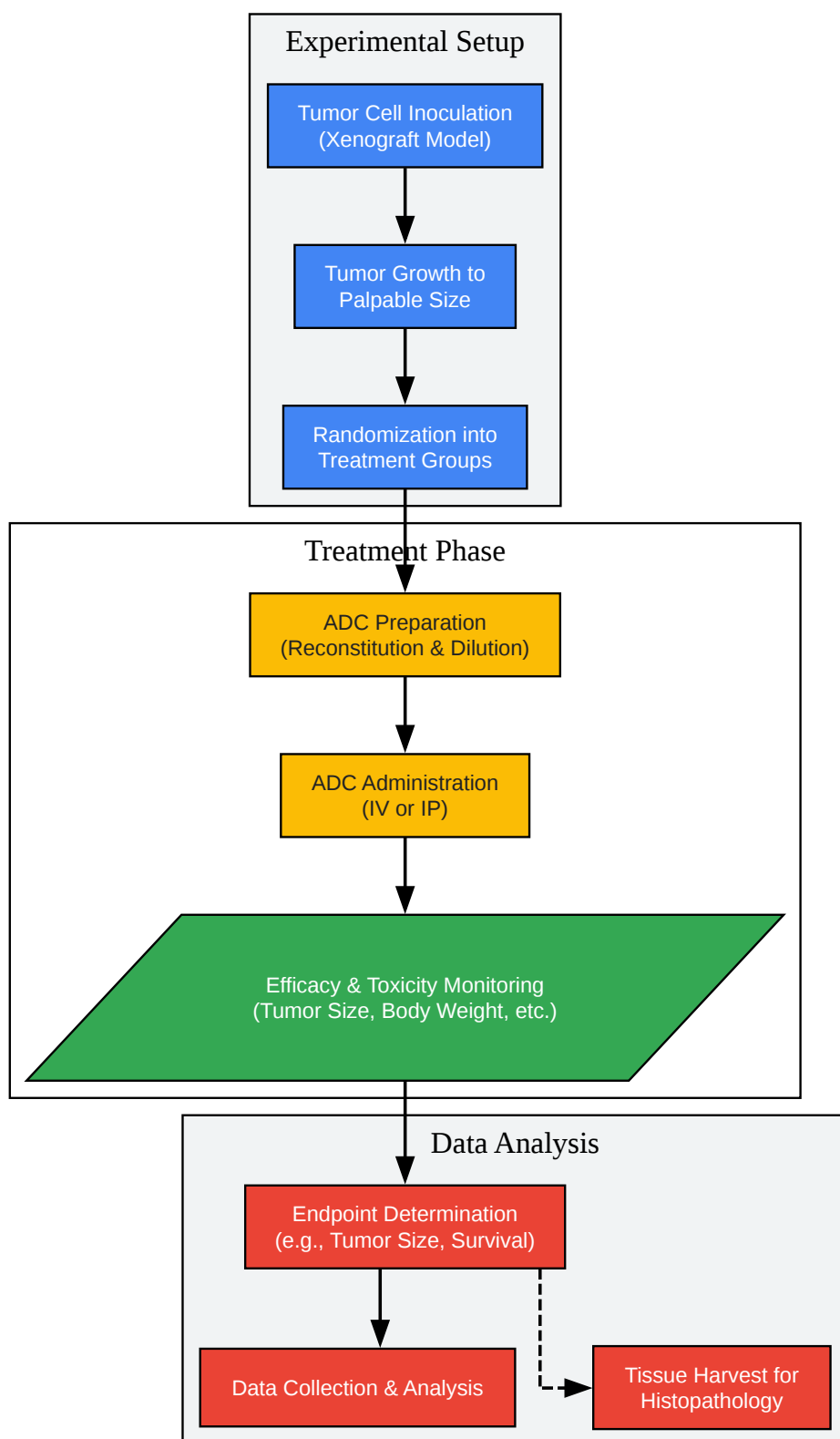
- Restrain the mouse by scruffing the neck and back to expose the abdomen.
- Tilt the mouse's head slightly downward[[15](#)].

- Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder[16][17].
- Disinfect the injection site with 70% alcohol[14].
- Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity[15].
- Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement[15][17].
- Inject the ADC solution smoothly.
- Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress[15].

Assessment of Efficacy and Toxicity

Table 3: Methods for Assessing Efficacy and Toxicity in Preclinical Models

| Parameter | Method | Description |
|-----------------------------|--------------------------------------|--|
| Efficacy | | |
| Tumor Burden (Solid Tumors) | Caliper Measurement | Measure tumor length and width; calculate volume ($V = (\text{width})^2 \times \text{length} / 2$)[18]. |
| Tumor Burden (Disseminated) | Bioluminescence/Fluorescence Imaging | Use of tumor cell lines expressing luciferase or fluorescent proteins to non-invasively monitor tumor growth and metastasis[18][19]. |
| Survival Analysis | Kaplan-Meier Survival Curves | Monitor and record the survival of treated versus control animals over time. |
| Toxicity | | |
| Body Weight | Daily/Bi-weekly Measurement | Monitor for significant weight loss as an indicator of systemic toxicity. |
| Clinical Observations | Daily Monitoring | Observe for changes in behavior, posture, and grooming. |
| Hematological Analysis | Complete Blood Counts (CBC) | Collect blood samples to assess for myelosuppression (e.g., neutropenia, thrombocytopenia). |
| Serum Chemistry | Blood Chemistry Panel | Analyze serum for markers of liver (ALT, AST, bilirubin) and kidney (BUN, creatinine) toxicity[20]. |
| Histopathology | Tissue Sectioning and Staining | At the end of the study, harvest organs (liver, spleen, bone marrow, etc.) for histological examination of tissue damage. |



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Caption: General workflow for in vivo ADC efficacy studies.

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